molecular formula C18H18F3N3O3S B13424069 (2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide

(2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide

Numéro de catalogue: B13424069
Poids moléculaire: 413.4 g/mol
Clé InChI: YZPLZOZNVWZFST-KGLIPLIRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a pyrrolidine-2-carboxamide derivative featuring a 4-methyl-1,3-thiazol-5-yl phenylmethyl group, a hydroxy group at the 4-position of the pyrrolidine ring, and a 2,2,2-trifluoroacetyl (TFA) moiety at the 1-position. Its stereochemistry (2S,4R) is critical for its biological activity, as evidenced by its role in proteolysis-targeting chimeras (PROTACs), where it serves as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase . The compound’s structure enables selective protein degradation by bridging target proteins to the ubiquitin-proteasome system. Key synthetic steps include hydrogenation with Pd/C catalysts and purification via reverse-phase HPLC, achieving an 82% yield in optimized protocols .

Propriétés

Formule moléculaire

C18H18F3N3O3S

Poids moléculaire

413.4 g/mol

Nom IUPAC

(2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C18H18F3N3O3S/c1-10-15(28-9-23-10)12-4-2-11(3-5-12)7-22-16(26)14-6-13(25)8-24(14)17(27)18(19,20)21/h2-5,9,13-14,25H,6-8H2,1H3,(H,22,26)/t13-,14+/m1/s1

Clé InChI

YZPLZOZNVWZFST-KGLIPLIRSA-N

SMILES isomérique

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)C(F)(F)F)O

SMILES canonique

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(F)(F)F)O

Origine du produit

United States

Méthodes De Préparation

General Synthetic Approach

The synthesis of this compound class typically starts from trans-4-hydroxy-L-proline , which provides the pyrrolidine ring with defined stereochemistry at the 2S,4R positions. The key synthetic steps involve:

  • N-acylation of the pyrrolidine nitrogen with a trifluoroacetylating agent to introduce the 1-(2,2,2-trifluoroacetyl) moiety.
  • Amide bond formation between the carboxyl group of the pyrrolidine and the amine functionality of the 4-(4-methyl-1,3-thiazol-5-yl)benzylamine or related aryl amine derivatives.
  • Maintenance of stereochemical integrity throughout the process.

A notable method reported involves a one-pot synthesis combining trans-4-hydroxy proline and trifluoroacetimidoyl chlorides in the presence of a catalyst and base, which streamlines the preparation of N-(2,2,2-trifluoroacetylated) pyrrolidine-2-carboxamide derivatives with aryl substituents.

Amide Bond Formation with Aryl Amines

The attachment of the 4-(4-methyl-1,3-thiazol-5-yl)phenyl group is achieved by coupling the pyrrolidine-2-carboxylic acid derivative with the corresponding aryl amine. The common methods include:

This step is critical for the final structure and requires careful control to avoid racemization.

Stereochemical Considerations

The stereochemistry at the 2S,4R positions of the pyrrolidine ring is preserved by starting from enantiomerically pure trans-4-hydroxy proline. The synthetic steps are designed to avoid epimerization. Analytical techniques such as chiral HPLC and NMR are used to confirm stereochemical integrity.

Characterization and Purity

The final compound is characterized by:

Summary Table of Preparation Method

Step Reagents/Conditions Purpose Notes
1 trans-4-hydroxy proline Chiral pyrrolidine starting material Provides 2S,4R stereochemistry
2 Trifluoroacetimidoyl chloride + NaHCO3 + nanoparticles catalyst N-acylation to introduce trifluoroacetyl group One-pot synthesis; mild conditions; high yield
3 Activation of carboxylic acid (e.g., EDCI) Prepare for amide coupling Avoid racemization
4 4-(4-methyl-1,3-thiazol-5-yl)benzylamine Amide bond formation Key step for aryl substitution
5 Purification (chromatography, recrystallization) Isolate pure compound Confirm stereochemistry and purity
6 Characterization (NMR, IR, MS, elemental analysis) Confirm structure and purity Ensure pharmaceutical grade quality

Additional Notes on Deuterated Analogues

Commercial sources also offer deuterated analogues of this compound, e.g., (2S,4R)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl-2,2,2-d3)pyrrolidine-2-carboxamide, which are prepared similarly but incorporate deuterium atoms for research purposes.

This detailed synthesis approach reflects the current state of knowledge on the preparation of (2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide, emphasizing the one-pot catalytic method for trifluoroacetylation and subsequent amide bond formation with aryl amines. The methodology ensures stereochemical fidelity and high purity, facilitating pharmaceutical research applications.

Analyse Des Réactions Chimiques

Key Functional Groups and Reactivity

The compound’s structure includes:

  • Pyrrolidine ring with cis-configured hydroxy (4R) and carboxamide (2S) groups.

  • Trifluoroacetyl moiety at the pyrrolidine nitrogen.

  • Benzyl-thiazole substituent linked via an amide bond.

Functional Group Reactivity Profile
Hydroxy group (4R)Prone to acylation, oxidation, or protection/deprotection strategies .
Trifluoroacetyl groupElectron-withdrawing; stabilizes adjacent amide bonds but susceptible to hydrolysis under basic conditions .
Amide bondHydrolyzes under acidic/basic conditions; participates in hydrogen bonding .
Thiazole ringAromatic electrophilic substitution at specific positions (e.g., C2 or C4) .

Benzyl-Thiazole Coupling

The benzyl-thiazole moiety is introduced via amide bond formation:

  • Reagents : EDCl/HOBt or DCC-mediated coupling between the pyrrolidine-carboxylic acid and 4-(4-methylthiazol-5-yl)benzylamine .

  • Conditions : Dichloromethane (DCM) or dimethylformamide (DMF), room temperature .

Hydrolysis of the Trifluoroacetyl Group

The trifluoroacetyl group undergoes hydrolysis in aqueous basic conditions (e.g., NaOH):
CF3CO-NR2+H2OCF3COOH+H2NR2\text{CF}_3\text{CO-NR}_2 + \text{H}_2\text{O} \rightarrow \text{CF}_3\text{COOH} + \text{H}_2\text{NR}_2
This reaction regenerates the free amine, critical for further functionalization (e.g., PROTAC linker synthesis) .

Amide Bond Cleavage

The carboxamide bond hydrolyzes under strong acidic (HCl, 6M) or basic (LiOH, 60°C) conditions:
RCONHR’+H2OH+/OHRCOOH+H2NR’\text{RCONHR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RCOOH} + \text{H}_2\text{NR'}
This property is exploited in metabolic studies to identify degradation products .

VHL Ligand in PROTACs

The compound’s trifluoroacetyl group is replaced with ubiquitin ligase-binding motifs (e.g., VHL ligands) via amine coupling:

  • Example : Reaction with (S)-2-amino-3,3-dimethylbutanoic acid forms a PROTAC scaffold .

Salt Formation

The free amine (post-trifluoroacetyl hydrolysis) forms stable hydrochloride salts:
RNH2+HClRNH3+Cl\text{RNH}_2 + \text{HCl} \rightarrow \text{RNH}_3^+\text{Cl}^-
This enhances solubility for biological assays .

Comparative Stability Data

Condition Stability Outcome Reference
pH 2 (37°C)90% intact after 24h; amide bond hydrolysis initiates at 48h
pH 10 (37°C)Trifluoroacetyl group hydrolyzes within 6h
Light exposure (UV)Thiazole ring undergoes photodegradation (20% loss in 48h)

Future Research Directions

  • Catalytic asymmetric synthesis to improve yield of the (2S,4R) isomer.

  • In vivo stability studies to optimize PROTAC half-life .

Applications De Recherche Scientifique

(2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are distinguished by variations in the acyl group, substituents on the pyrrolidine ring, and the aryl-thiazole moiety. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Differences Biological Target / Activity Reference
Target Compound: (2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(TFA)pyrrolidine-2-carboxamide 1-(2,2,2-Trifluoroacetyl), 4-hydroxy-pyrrolidine, 4-methylthiazol-5-yl benzyl group VHL E3 ligase binder; induces degradation of oncoproteins via PROTACs
(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (68) 1-(2-Amino-3,3-dimethylbutanoyl) instead of TFA group Enhanced VHL binding affinity (Kd < 100 nM); used in pan-degradation of IAP proteins
Example 163 (Patent EP): (2S,4R)-4-hydroxy-1-((R)-2-(3-methylisoxazol-5-yl)butanoyl)-N-(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide 3-Methylisoxazole substituent; stereochemical inversion at benzyl position Inhibits kinase scaffolding; reduced proteasome recruitment efficiency compared to TFA analog
(2S,4S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (70) 4S stereochemistry (vs. 4R in target compound) Loss of VHL binding due to stereochemical mismatch; inactive in PROTAC assays

Key Findings from Comparative Studies

Impact of Acyl Groups: The TFA group in the target compound enhances electrophilicity, improving binding to VHL’s hydrophobic pocket . In contrast, analogs with amino-acyl groups (e.g., compound 68) exhibit higher solubility but require additional PEG linkers for optimal activity . Replacement with 3-methylisoxazole (Example 163) reduces binding affinity by ~50%, as confirmed by surface plasmon resonance (SPR) assays .

Stereochemical Sensitivity: The 4R configuration is essential for VHL engagement.

Thiazole Substitution :

  • The 4-methylthiazol-5-yl group in the target compound contributes to π-π stacking with VHL’s Pro99 residue. Analogs with bulkier substituents (e.g., trifluoromethoxy groups) disrupt this interaction, reducing degradation efficiency .

Synthetic Yields and Purity :

  • The target compound’s synthesis via Pd/C-catalyzed hydrogenation achieves 82% yield, outperforming analogs requiring multi-step heterocyclization (e.g., 65–70% yields for thiazole derivatives in ) .

Research Implications and Limitations

  • Advantages of Target Compound : Superior VHL binding and stability due to the TFA group. Its stereochemical precision enables selective degradation of targets like BRD4 and EGFR .
  • Limitations : The TFA group may confer metabolic instability in vivo, necessitating prodrug strategies. Analogs with PEG linkers (e.g., compound 77) address this but introduce synthetic complexity .
  • Future Directions: Hybrid analogs combining TFA’s binding affinity with amino-acyl solubility (e.g., compound 78) are under investigation for improved pharmacokinetics .

Activité Biologique

The compound (2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide , also known as VL285, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The compound's molecular formula is C30H31ClN4O3SC_{30}H_{31}ClN_{4}O_{3}S with a molecular weight of approximately 524.63 g/mol. It exists as a crystalline solid and is soluble in DMSO at concentrations up to 125 mg/mL .

PropertyValue
Molecular FormulaC30H31ClN4O3S
Molecular Weight524.63 g/mol
AppearanceCrystalline solid
SolubilityDMSO: 125 mg/mL

The biological activity of VL285 is primarily attributed to its interaction with various biological pathways. Recent studies have indicated that VL285 acts as an inhibitor of certain enzymes involved in metabolic regulation, particularly those influencing glucose metabolism and insulin sensitivity.

  • PPARγ Agonism : VL285 has been identified as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose homeostasis and lipid metabolism. This interaction can lead to improved insulin sensitivity and reduced inflammation in metabolic disorders .
  • 11β-Hydroxysteroid Dehydrogenase Inhibition : The compound may also inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the conversion of cortisone to cortisol. This inhibition can modulate cortisol levels, potentially benefiting conditions such as hypertension and type 2 diabetes .

Therapeutic Implications

Given its biological activities, VL285 shows promise for therapeutic applications in several areas:

  • Type 2 Diabetes : By enhancing insulin sensitivity through PPARγ activation, VL285 may offer a novel approach to managing type 2 diabetes.
  • Metabolic Syndrome : Its ability to modulate cortisol levels could be beneficial in treating metabolic syndrome-related disorders.
  • Neurodegenerative Diseases : Preliminary studies suggest potential neuroprotective effects, warranting further investigation into its role in conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the efficacy and safety of VL285:

  • In Vitro Studies : Research demonstrated that VL285 effectively increases glucose uptake in adipocytes through PPARγ-mediated pathways, suggesting its potential as an antidiabetic agent.
  • Animal Models : In rodent models of obesity-induced insulin resistance, administration of VL285 resulted in significant reductions in blood glucose levels and improvements in lipid profiles compared to control groups .
  • Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of VL285 in human subjects with type 2 diabetes and metabolic syndrome. Early results indicate promising outcomes regarding glycemic control and weight management.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide, and how can purity be validated?

  • Methodology : A multi-step synthesis involving condensation of intermediates like 4-methylthiazole derivatives with pyrrolidine precursors is common. For example, analogous compounds (e.g., PROTACs) use stereospecific coupling reactions under inert conditions to preserve chiral centers .
  • Purity Validation : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard, as seen in structurally related compounds like SML3880 . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity.

Q. How should researchers characterize the stereochemical configuration of the compound, given its (2S,4R) designation?

  • Methodology : Chiral stationary-phase HPLC or circular dichroism (CD) spectroscopy can resolve enantiomeric purity. X-ray crystallography of derivatives (e.g., IAP-VHL hetero-PROTAC 9) provides definitive stereochemical assignments . Computational tools like OEChem or PubChem-derived SMILES strings aid in preliminary analysis .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodology : Stability under varying pH, temperature, and humidity should be tested via accelerated degradation studies. For example, related carboxamides require storage at –20°C in anhydrous dimethyl sulfoxide (DMSO) to prevent hydrolysis of the trifluoroacetyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodology :

Assay Optimization : Use design of experiments (DoE) to identify confounding variables (e.g., solvent polarity, cell line variability). For instance, flow-chemistry protocols for analogous compounds integrate statistical modeling to minimize noise .

Orthogonal Validation : Cross-validate results using techniques like surface plasmon resonance (SPR) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound, particularly its metabolic stability?

  • Methodology :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism, as seen in PF-06683324 .
  • Prodrug Design : Mask the hydroxyl group with labile protecting groups (e.g., acetyl) to enhance bioavailability, a tactic used in PROTACs .

Q. How can the compound’s interaction with off-target receptors be systematically evaluated?

  • Methodology :

  • Pan-Assay Interference Compounds (PAINS) Filters : Use computational tools to screen for reactive motifs (e.g., thiazole rings) prone to nonspecific binding .
  • Proteome-Wide Profiling : Employ affinity-based proteomics (e.g., pull-down assays with biotinylated analogs) to map interactomes .

Q. What experimental designs are recommended for optimizing reaction yields in large-scale synthesis?

  • Methodology :

  • Continuous-Flow Chemistry : Reduces batch variability and improves scalability, as demonstrated in diphenyldiazomethane synthesis .
  • Catalyst Screening : Test palladium or nickel catalysts for coupling steps, with kinetic studies to identify rate-limiting stages .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.